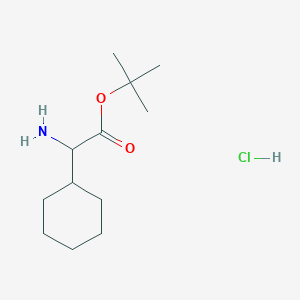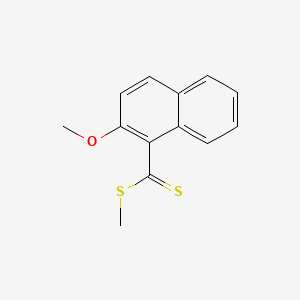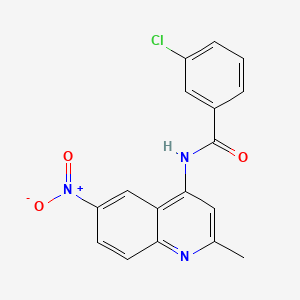![molecular formula C15H17ClN2O3 B7979775 ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate](/img/structure/B7979775.png)
ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a hydroxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester. In this case, the starting material could be 4-chlorophenylhydrazine and ethyl acetoacetate.
Substitution Reaction: The 4-chlorophenyl group is introduced through a substitution reaction, where 4-chlorophenylhydrazine reacts with the β-diketone or β-ketoester to form the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity. Common solvents used in the industrial synthesis include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antipyretic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the 4-chlorophenyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate can be compared with other pyrazole derivatives, such as:
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxy group.
Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of ethyl 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-hydroxy-2-methylpropanoate lies in the presence of the hydroxy group, which can enhance its biological activity and binding affinity to molecular targets.
Properties
IUPAC Name |
ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-21-15(20)9(2)14(19)13-8-12(17-18-13)10-4-6-11(16)7-5-10/h4-9,14,19H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQPKUCXPJAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C1=CC(=NN1)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)

![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide](/img/structure/B7979732.png)

![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide](/img/structure/B7979745.png)

![4-(Methylsulfanyl)-6-[4-(4-phenyl-1-piperazinyl)phenyl]-2-pyridinylamine](/img/structure/B7979770.png)
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)


![3-(8-methoxycarbonyl-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B7979810.png)
